4-[({[5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide
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Overview
Description
4-[({[5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide is a complex organic compound that features a triazole ring, a fluorophenyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({[5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate alkyne or nitrile.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative reacts with the triazole intermediate.
Attachment of the Prop-2-en-1-yl Group: This can be achieved through an alkylation reaction using an appropriate alkyl halide.
Formation of the Sulfanyl Acetyl Intermediate: This involves the reaction of the triazole derivative with a thiol compound.
Final Coupling with Benzamide: The final step involves coupling the sulfanyl acetyl intermediate with benzamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity through purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the carbonyl groups, potentially leading to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) can be used under appropriate conditions (e.g., acidic or basic environments).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests potential as an antimicrobial or anticancer agent due to the presence of the triazole ring and fluorophenyl group.
Materials Science: The compound could be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways involving triazole-containing compounds.
Industrial Applications: Potential use in the synthesis of other complex organic molecules or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of 4-[({[5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring can interact with metal ions or other biomolecules, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
4-[({[5-(4-chlorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
4-[({[5-(4-methylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide: Similar structure but with a methylphenyl group instead of a fluorophenyl group.
Uniqueness
The presence of the fluorophenyl group in 4-[({[5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide can enhance its biological activity and binding affinity compared to similar compounds with different substituents. The fluorine atom can participate in unique interactions, such as hydrogen bonding and van der Waals interactions, which can improve the compound’s efficacy in various applications.
Properties
Molecular Formula |
C20H18FN5O2S |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
4-[[2-[[5-(4-fluorophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzamide |
InChI |
InChI=1S/C20H18FN5O2S/c1-2-11-26-19(14-3-7-15(21)8-4-14)24-25-20(26)29-12-17(27)23-16-9-5-13(6-10-16)18(22)28/h2-10H,1,11-12H2,(H2,22,28)(H,23,27) |
InChI Key |
ZFVCHFSHOKNLRQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)N)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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